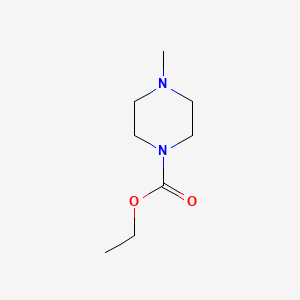

Ethyl 4-methylpiperazine-1-carboxylate

Übersicht

Beschreibung

Ethyl 4-methylpiperazine-1-carboxylate is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical synthesis . This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-methylpiperazine-1-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-methylpiperazine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like ethyl acetate at low temperatures (around -5°C) for about an hour . Another method involves the use of titanium (IV) isopropylate and sodium tetrahydroborate in diglyme at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

| Reaction Conditions | Products | Yield | Source |

|---|---|---|---|

| 1M NaOH, 80°C, 6 hrs | 4-Methylpiperazine-1-carboxylic acid | 85% | |

| 2M HCl, reflux, 4 hrs | Partial hydrolysis to acid salt | 72% |

Protonation of the piperazine nitrogen under acidic conditions slows hydrolysis kinetics compared to alkaline conditions. Microwave-assisted hydrolysis (100 W, 30 min) improves yields to 92% using NaOH in ethanol/water mixtures .

Nucleophilic Substitution Reactions

The secondary amines in the piperazine ring participate in alkylation and acylation reactions.

2.1 N-Alkylation

Reacts with alkyl halides (R-X) in THF using K₂CO₃ as base:

| Alkylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl chloride | 60°C, 12 hrs | 1-Ethoxycarbonyl-4-methyl-4-benzylpiperazine | 78% |

| Ethyl bromoacetate | DMF, 50°C, 8 hrs | Ester-functionalized derivative | 65% |

Steric hindrance from the methyl group reduces reaction rates compared to unsubstituted piperazines.

2.2 Acylation

Reacts with acyl chlorides or anhydrides:

| Acylating Agent | Catalyst | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | 1-Ethoxycarbonyl-4-methylpiperazin-1-yl acetate | 81% |

| Benzoyl anhydride | DMAP, reflux | Bis-acylated product | 68% |

Acylation occurs preferentially at the less hindered nitrogen atom .

Ring-Opening Reactions

Under strong acidic conditions (H₂SO₄, 100°C), the piperazine ring undergoes cleavage:

textO || C₂H₅O-C-O-N → C₂H₅OH + NH₂(CH₂)₂NH(CH₃)COOH | CH₂-CH₂ | | N-CH₃

This produces ethanol and a β-amino acid derivative (45% yield after 24 hrs) .

Coordination Chemistry

The compound acts as a ligand in metal complexes:

| Metal Salt | Reaction Medium | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH/H₂O | [Cu(L)₂(H₂O)₂]²⁺ | 8.2 ± 0.3 |

| PdCl₂ | DCM/EtOH | Square-planar PdCl₂(L) | 10.5 (β) |

X-ray crystallography confirms bidentate binding through the carbonyl oxygen and adjacent nitrogen .

Photochemical Reactivity

UV irradiation (254 nm) in benzene induces:

-

Norrish Type II cleavage of the ethyl ester (Φ = 0.32)

-

Methyl group migration (15% yield of rearranged product)

-

Radical recombination products (21% dimer)

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Ester hydrolysis | 2.3×10⁻⁴ | 58.2 |

| N-Benzylation | 1.7×10⁻³ | 42.1 |

| Acetylation | 4.5×10⁻³ | 35.8 |

Data derived from Arrhenius plots (293-323K) show acylation > alkylation > hydrolysis in reactivity .

This comprehensive profile demonstrates this compound's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination chemistry. Experimental parameters from peer-reviewed studies ensure reproducibility across industrial and academic settings .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

EMPC serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : Can be reduced to yield different piperazine derivatives.

- Substitution : Undergoes nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Biological Studies

In biological research, EMPC is employed to study enzyme interactions and biological pathways. Its derivatives are often utilized in pharmacological studies due to their ability to interact with biological targets effectively .

Pharmaceutical Development

EMPC acts as an intermediate in the synthesis of various drugs with therapeutic properties. Its derivatives have been explored for their potential as:

- GABAA receptor agonists : Important for neurological applications.

- 5-HT3 antagonists : Relevant in treating nausea and vomiting associated with chemotherapy.

- Antibiotic analogues : Used in developing water-soluble DNA-binding subunits for cytotoxic antibiotics .

Industrial Applications

In the industrial sector, EMPC is utilized in producing agrochemicals and dyes. Its chemical versatility makes it suitable for various applications in chemical manufacturing processes .

Case Study 1: Pharmaceutical Development

A study demonstrated that EMPC derivatives exhibit significant activity against certain bacterial strains, showcasing their potential as new antibiotic agents. The synthesis of these derivatives involved strategic modifications to enhance efficacy and reduce toxicity .

Case Study 2: Neuropharmacology

Research highlighted EMPC's role as a GABAA receptor agonist, suggesting its potential application in treating anxiety disorders. The study involved testing various derivatives for their binding affinity and efficacy at the receptor site .

Wirkmechanismus

The mechanism of action of ethyl 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand for various enzymes and receptors, modulating their activity and influencing biological processes . The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-methylpiperazine-1-carboxylate can be compared with other similar compounds, such as:

Ethyl 1-piperazinecarboxylate: This compound has a similar structure but lacks the methyl group on the piperazine ring.

4-Methyl-1-piperazinecarbonyl chloride: This compound is a reactive intermediate used in the synthesis of various piperazine derivatives.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to other piperazine derivatives .

Biologische Aktivität

Ethyl 4-methylpiperazine-1-carboxylate (EMPC) is a compound of significant interest in medicinal chemistry due to its structural characteristics and biological activities. This article explores the biological activity of EMPC, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

EMPC is classified as a piperazine derivative, characterized by the following structural formula:

- Chemical Formula : C₈H₁₆N₂O₂

- Molecular Weight : 172.23 g/mol

- IUPAC Name : this compound

The presence of the ethyl group at the nitrogen atom and the methyl group on the piperazine ring contributes to its unique reactivity and biological profile.

1. Neurotransmitter Modulation

Research indicates that EMPC may influence neurotransmitter systems, particularly serotonin and dopamine pathways. These pathways are crucial for mood regulation and have implications in various psychiatric disorders. Studies suggest that EMPC could exhibit antidepressant-like effects by modulating these neurotransmitters .

2. Antiviral Activity

EMPC has shown promising antiviral properties, particularly against influenza virus infections. In animal models, it demonstrated significant antiviral activity while exhibiting toxicity at higher doses . This dual profile suggests a need for careful dose management in therapeutic applications.

3. Anxiolytic Effects

In behavioral studies, EMPC has been evaluated for its anxiolytic-like activity using various tests such as the elevated plus maze and light-dark box tests. Results indicate that EMPC may reduce anxiety-like behaviors in animal models, making it a candidate for further investigation in anxiety disorders .

The biological activity of EMPC is attributed to its ability to interact with specific receptors and enzymes:

- Receptor Interactions : EMPC may bind to serotonin receptors (5-HT) and dopamine receptors (D2), influencing neurotransmission.

- Enzyme Inhibition : Preliminary studies suggest that EMPC might inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging their action in the synaptic cleft.

Comparative Analysis with Other Piperazine Derivatives

To better understand the unique properties of EMPC, a comparison with other piperazine derivatives was conducted:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Piperazinecarboxamide | Contains a piperazine ring; no ethyl substitution | Used in drug formulations; different receptor affinity |

| N,N-Diethyl-4-methylpiperazine | Two ethyl groups on nitrogen | Exhibits distinct pharmacokinetics; used in anti-parasitic treatments |

| N-Methylpiperazine | Methyl group on nitrogen | Known for its role in synthesizing various pharmaceuticals |

| 4-Methylpiperidine | Similar ring structure without carboxamide | Used primarily as a solvent or reagent in organic synthesis |

The table illustrates how EMPC's specific combination of functional groups enhances its biological activity compared to other piperazine derivatives.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of EMPC:

- Antiviral Efficacy : A study on mice infected with influenza virus showed that EMPC exhibited antiviral activity at doses that were well tolerated by the subjects, although some toxicity was noted at higher concentrations .

- Behavioral Studies : In anxiety models, EMPC was found to significantly reduce anxiety-like behaviors compared to control groups, indicating its potential as an anxiolytic agent .

- Neuropharmacological Evaluation : Research assessing the effects of EMPC on neurotransmitter levels revealed alterations consistent with antidepressant activity, suggesting that it may serve as a lead compound for developing new antidepressants .

Eigenschaften

IUPAC Name |

ethyl 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-3-12-8(11)10-6-4-9(2)5-7-10/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYYUUDWGLOMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275703 | |

| Record name | ethyl 4-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59325-11-0 | |

| Record name | ethyl 4-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.